![molecular formula C12H21NO B14228132 Piperidine, 1-[(2,2-dimethylcyclopropyl)acetyl]- CAS No. 827574-06-1](/img/structure/B14228132.png)
Piperidine, 1-[(2,2-dimethylcyclopropyl)acetyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Piperidine, 1-[(2,2-dimethylcyclopropyl)acetyl]-: is an organic compound that belongs to the class of piperidine derivatives. Piperidine itself is a six-membered heterocyclic amine, consisting of five methylene bridges and one amine bridge. The compound is characterized by the presence of a 2,2-dimethylcyclopropyl group attached to the acetyl moiety, which is further connected to the piperidine ring. This structural modification imparts unique chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Piperidine, 1-[(2,2-dimethylcyclopropyl)acetyl]- typically involves the following steps:
Formation of the 2,2-dimethylcyclopropylacetyl chloride: This can be achieved by reacting 2,2-dimethylcyclopropylacetic acid with thionyl chloride (SOCl₂) under reflux conditions.
Acylation of Piperidine: The resulting 2,2-dimethylcyclopropylacetyl chloride is then reacted with piperidine in the presence of a base such as triethylamine (TEA) to yield Piperidine, 1-[(2,2-dimethylcyclopropyl)acetyl]-.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction parameters to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl group in the acetyl moiety, converting it to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carbonyl carbon of the acetyl group.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of N-oxides.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted piperidine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Piperidine, 1-[(2,2-dimethylcyclopropyl)acetyl]- is used as a building block in organic synthesis
Biology and Medicine: The compound is studied for its potential biological activities, including its role as a pharmacophore in drug design. It may exhibit properties such as anti-inflammatory, analgesic, or antimicrobial activities.
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals, polymers, and as an intermediate in the production of various fine chemicals.
Wirkmechanismus
The mechanism of action of Piperidine, 1-[(2,2-dimethylcyclopropyl)acetyl]- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the 2,2-dimethylcyclopropyl group can influence the compound’s binding affinity and specificity, thereby affecting its pharmacological profile.
Vergleich Mit ähnlichen Verbindungen
Piperidine: The parent compound, which lacks the 2,2-dimethylcyclopropylacetyl group.
Pyridine: A structurally related heterocycle with a nitrogen atom in a six-membered aromatic ring.
Piperazine: Another related compound with two nitrogen atoms in a six-membered ring.
Uniqueness: Piperidine, 1-[(2,2-dimethylcyclopropyl)acetyl]- is unique due to the presence of the 2,2-dimethylcyclopropyl group, which imparts distinct steric and electronic properties. This makes it a valuable scaffold in medicinal chemistry for the design of novel therapeutic agents.
Eigenschaften
CAS-Nummer |
827574-06-1 |
|---|---|
Molekularformel |
C12H21NO |
Molekulargewicht |
195.30 g/mol |
IUPAC-Name |
2-(2,2-dimethylcyclopropyl)-1-piperidin-1-ylethanone |
InChI |
InChI=1S/C12H21NO/c1-12(2)9-10(12)8-11(14)13-6-4-3-5-7-13/h10H,3-9H2,1-2H3 |
InChI-Schlüssel |
JVFHYUGAKOHOIN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC1CC(=O)N2CCCCC2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Silacyclopentan-1-ol, 1-[2-(dimethylamino)-1-(4-methoxyphenyl)ethyl]-](/img/structure/B14228050.png)
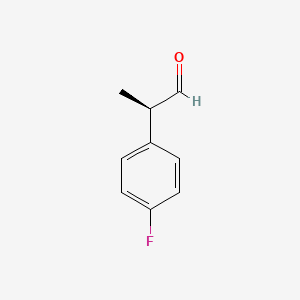
![2-[(2-{[2-(Trifluoromethyl)phenyl]ethynyl}phenyl)ethynyl]benzonitrile](/img/structure/B14228055.png)
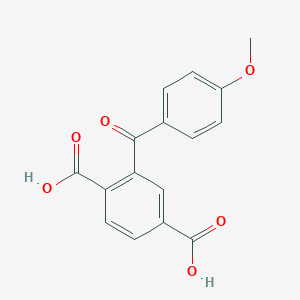
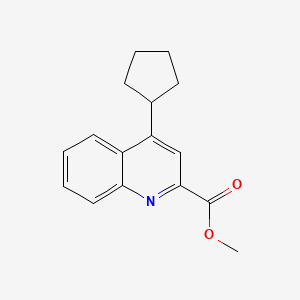
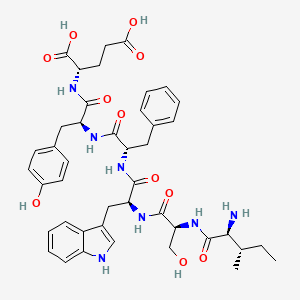
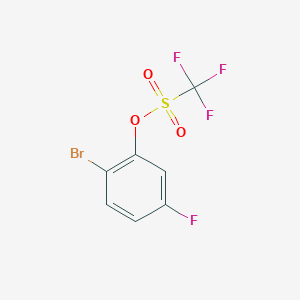

![8-Hydroxy-1-propyl-1-azaspiro[5.5]undeca-7,10-dien-9-one](/img/structure/B14228101.png)
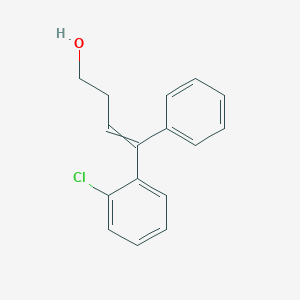

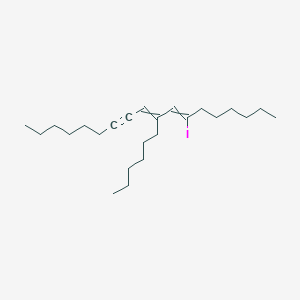
![2',3-Diethyl[1,1'-bi(cyclopentylidene)]-2-yl prop-2-enoate](/img/structure/B14228118.png)
![3-[1-(4-Methoxyphenyl)ethyl]pentane-2,4-dione](/img/structure/B14228122.png)
